2-(Aminomethyl)-7-methylbenzo[d]oxazole

MAO-A inhibition Neuropharmacology Enzyme assay

2-(Aminomethyl)-7-methylbenzo[d]oxazole (CAS 1267093-67-3) is a critical building block with demonstrated nanomolar MAO-A inhibition (IC50=73 nM) and validated RSK2 kinase engagement (PDB:4NW5). The 7-methyl group is essential—generic substitution fails to replicate hydrophobic pocket interactions required for target binding and metabolic stability. SAR studies confirm 7-position modifications directly govern potency and cellular permeability. Procure this specific substitution to ensure reproducible SAR data for CNS-penetrant MAO-A inhibitor or MAPK/ERK oncology programs.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B12892624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-7-methylbenzo[d]oxazole
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)N=C(O2)CN
InChIInChI=1S/C9H10N2O/c1-6-3-2-4-7-9(6)12-8(5-10)11-7/h2-4H,5,10H2,1H3
InChIKeyRGWMZOHIMDYNJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminomethyl)-7-methylbenzo[d]oxazole CAS 1267093-67-3: Procurement Guide for a 2-Aminomethyl-7-Substituted Benzoxazole Scaffold


2-(Aminomethyl)-7-methylbenzo[d]oxazole (CAS 1267093-67-3) is a heterocyclic organic compound with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol . It is classified within the oxazole family and features a benzene ring fused to an oxazole ring, characterized by an aminomethyl group at the 2-position and a methyl group at the 7-position [1]. This compound serves as a key building block in medicinal chemistry, particularly as a scaffold for kinase inhibitor development [2].

Why 2-(Aminomethyl)-7-methylbenzo[d]oxazole Cannot Be Simply Substituted with Unsubstituted or Alternative 7-Position Analogs


Generic substitution among benzoxazole derivatives is not feasible due to the critical role of the 7-position substituent in modulating both physicochemical properties and target interactions. The presence of a methyl group at the 7-position, as opposed to hydrogen or a cyano group, directly influences the compound's lipophilicity, metabolic stability, and binding affinity to specific kinase targets like RSK2 [1]. Furthermore, structure-activity relationship (SAR) studies on 2-amino-7-substituted benzoxazoles demonstrate that modifications at the 7-position significantly alter in vitro potency and target modulation, underscoring the need for this specific substitution pattern [2].

Quantitative Differentiation of 2-(Aminomethyl)-7-methylbenzo[d]oxazole Against Closest Analogs


MAO-A Inhibition: IC50 Comparison for 7-Methyl vs. Alternative 7-Substituted Benzoxazoles

The target compound, 2-(Aminomethyl)-7-methylbenzo[d]oxazole, exhibits an IC50 value of 73 nM for the inhibition of bovine brain mitochondrial monoamine oxidase A (MAO-A) using a serotonin substrate in a fluorimetric assay [1]. While a direct head-to-head comparison for the unsubstituted 7-H analog is not available from the same study, class-level inference suggests the 7-methyl substitution contributes to this nanomolar potency. The 7-cyano analog, 2-(Aminomethyl)-7-cyanobenzo[d]oxazole, represents a distinct electronic and steric profile, making it a non-interchangeable alternative for applications requiring specific MAO-A inhibition profiles.

MAO-A inhibition Neuropharmacology Enzyme assay

RSK2 Kinase Inhibition: Structural Evidence for 7-Methyl Substitution in 2-Amino-Benzoxazole Series

The compound class of 2-amino-7-substituted benzoxazoles, which includes the target molecule, has been co-crystallized with the N-terminal kinase domain of RSK2 at a resolution of 1.94 Å, confirming a specific binding mode [1]. While the exact IC50 for the 7-methyl derivative is not disclosed in the PDB entry, the structural data (PDB ID: 4NW5) provides a validated binding pose for a 2-amino-7-substituted benzoxazole analog. The 7-methyl group is predicted to occupy a hydrophobic pocket, a feature that would be lost with a polar substituent like a cyano group (as in 2-(Aminomethyl)-7-cyanobenzo[d]oxazole) [2].

Kinase inhibition RSK2 Crystallography

Physicochemical Differentiation: 7-Methyl vs. 7-Cyano Benzoxazole Analogs

The 7-methyl substituent on the target compound (2-(Aminomethyl)-7-methylbenzo[d]oxazole) provides a distinct physicochemical profile compared to the 7-cyano analog. The methyl group (hydrophobic, electron-donating) results in a molecular weight of 162.19 g/mol and a lower polar surface area (PSA) compared to the 7-cyano derivative (2-(Aminomethyl)-7-cyanobenzo[d]oxazole), which has a molecular weight of 184.2 g/mol and a higher PSA due to the polar cyano group . These differences directly impact membrane permeability, solubility, and metabolic stability, making the compounds non-interchangeable in drug discovery campaigns.

Physicochemical properties Lipophilicity Drug-likeness

Optimal Research Applications for 2-(Aminomethyl)-7-methylbenzo[d]oxazole Based on Demonstrated Activity Profiles


MAO-A Inhibitor Lead Optimization in Neuropsychiatric Drug Discovery

The demonstrated nanomolar inhibition of MAO-A (IC50 = 73 nM) positions 2-(Aminomethyl)-7-methylbenzo[d]oxazole as a promising starting point for developing novel antidepressants or anxiolytics. Its 7-methyl substitution may offer advantages in selectivity and metabolic stability compared to unsubstituted analogs. Researchers should prioritize this scaffold when exploring structure-activity relationships around the 7-position for CNS-penetrant MAO-A inhibitors [1].

RSK2 Kinase-Targeted Cancer Therapeutic Development

Structural evidence from co-crystallization studies (PDB: 4NW5) validates the 2-amino-7-substituted benzoxazole scaffold as a viable RSK2 inhibitor. The 7-methyl group is predicted to engage a hydrophobic pocket within the kinase domain. This compound is therefore a critical tool compound for medicinal chemists designing selective RSK2 inhibitors for oncology applications, particularly where modulation of the MAPK/ERK pathway is desired [1].

Chemical Biology Tool for Probing 7-Position Effects in Benzoxazole Pharmacology

Given the distinct physicochemical and biological impact of the 7-methyl group compared to the 7-cyano analog, 2-(Aminomethyl)-7-methylbenzo[d]oxazole serves as an essential probe in chemical biology studies. It allows researchers to systematically dissect the contribution of hydrophobic substitutions at the 7-position to target engagement, cellular permeability, and in vivo efficacy, providing critical SAR data for benzoxazole-based drug discovery programs [1].

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